Cas no 367-81-7 (2,4-Dinitro-5-fluoroaniline)
2,4-Dinitro-5-fluoroaniline Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Dinitro-5-fluoroaniline
- 2.4-Dinitro-5-fluoroaniline
- 5-fluoro-2,4-dinitroaniline
- N-(TriphenylMethyl)-L-serine Methyl Ester
- 3-Fluoro-4,6-dinitroaniline
- 5-Amino-2,4-dinitro-1-fluorobenzene
- 5-Fluoro-2,4-dinitrobenzenamine
- NSC 88336
- Benzenamine, 5-fluoro-2,4-dinitro-
- 5-Fluoro-2,4-dinitro-phenylamine
- (5-fluoro-2,4-dinitrophenyl)amine
- RAGRTYREMCPEIV-UHFFFAOYSA-N
- bergmann's reagent
- 5-fluoro-2,4-dinitrophenylamine
- DNFA
- C6H4FN3O4
- NSC88336
- PubChem4452
- KSC911K5D
- 5-Fluoro-2,4-dinitroaniline #
- Aniline, 5-fluoro-2,4-dinitro-
- MFCD00007150
- EINECS 206-700-4
- A19759
- FT-0610196
- SCHEMBL564506
- AS-45836
- D1637
- DTXSID40190151
- AM61937
- 367-81-7
- AC-9657
- NSC-88336
- InChI=1/C6H4FN3O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H,8H
- NS00041453
- CK1169
- AI3-52631
- SY075295
- AKOS015854746
- ALBB-025083
- 5-fluoro-2,4-dinitro-aniline
- DB-020003
-
- MDL: MFCD00007150
- Inchi: 1S/C6H4FN3O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H,8H2
- InChI Key: RAGRTYREMCPEIV-UHFFFAOYSA-N
- SMILES: FC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N
Computed Properties
- Exact Mass: 201.01900
- Monoisotopic Mass: 201.019
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
- Topological Polar Surface Area: 118
Experimental Properties
- Color/Form: Crystallization.
- Density: 1.681
- Melting Point: 185.0 to 189.0 deg-C
- Boiling Point: 425 °C at 760 mmHg
- Flash Point: 210.8 °C
- Refractive Index: 1.3773
- PSA: 117.66000
- LogP: 2.85190
- Solubility: Insoluble in ethanol, soluble in hot acetic acid
2,4-Dinitro-5-fluoroaniline Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H301+H311+H331-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- Hazardous Material transportation number:2811
- WGK Germany:3
- Hazard Category Code: 36/37/38-23-22
- Safety Instruction: S26-S36
- FLUKA BRAND F CODES:1-8-10
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1(b)
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R36/37/38
- HazardClass:6.1(b)
- PackingGroup:III
2,4-Dinitro-5-fluoroaniline Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,4-Dinitro-5-fluoroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1637-1g |
2,4-Dinitro-5-fluoroaniline |
367-81-7 | 98.0%(GC) | 1g |
¥380.0 | 2022-06-10 | |
| TRC | D492803-50mg |
2,4-Dinitro-5-fluoroaniline |
367-81-7 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D492803-100mg |
2,4-Dinitro-5-fluoroaniline |
367-81-7 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D492803-500mg |
2,4-Dinitro-5-fluoroaniline |
367-81-7 | 500mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D122493-1g |
2,4-Dinitro-5-fluoroaniline |
367-81-7 | 98% | 1g |
¥164.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D122493-5g |
2,4-Dinitro-5-fluoroaniline |
367-81-7 | 98% | 5g |
¥500.90 | 2023-09-03 | |
| Fluorochem | 034737-25g |
5-Fluoro-2,4-dinitroaniline |
367-81-7 | 97% | 25g |
£220.00 | 2022-02-28 | |
| Fluorochem | 034737-100g |
5-Fluoro-2,4-dinitroaniline |
367-81-7 | 97% | 100g |
£769.00 | 2022-02-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011188-1g |
2,4-Dinitro-5-fluoroaniline |
367-81-7 | 98% | 1g |
¥171 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011188-5g |
2,4-Dinitro-5-fluoroaniline |
367-81-7 | 98% | 5g |
¥538 | 2024-05-24 |
2,4-Dinitro-5-fluoroaniline Suppliers
2,4-Dinitro-5-fluoroaniline Related Literature
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1. Synthesis of asymmetrically substituted aminohalogenobenzimidazolesMaria-Jose Camarasa,Paul L. Coe,A. Stanley Jones,Richard T. Walker J. Chem. Soc. Perkin Trans. 1 1987 2317
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Krupanandan Haranahalli,Simon Tong,Saerom Kim,Monaf Awwa,Lei Chen,Susan E. Knudson,Richard A. Slayden,Eric Singleton,Riccardo Russo,Nancy Connell,Iwao Ojima RSC Med. Chem. 2021 12 78
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Farid Menaa,Bouzid Menaa,Olga Sharts Faraday Discuss. 2011 149 269
Additional information on 2,4-Dinitro-5-fluoroaniline
Introduction to 2,4-Dinitro-5-fluoroaniline (CAS No. 367-81-7)
2,4-Dinitro-5-fluoroaniline, identified by the Chemical Abstracts Service Number (CAS No.) 367-81-7, is a fluorinated aromatic amine derivative that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, characterized by its nitro and fluoro substituents on a benzene ring, exhibits unique chemical properties that make it a valuable intermediate in the development of various chemical applications.
The structural configuration of 2,4-Dinitro-5-fluoroaniline consists of a benzene core substituted with two nitro groups at the 2- and 4-positions and a single fluoro group at the 5-position. This arrangement imparts distinct reactivity patterns, making it a versatile building block for further functionalization. The presence of both electron-withdrawing nitro groups and an electron-withdrawing fluoro group enhances its participation in nucleophilic substitution reactions, while also influencing its electronic properties and spectroscopic behavior.
In recent years, 2,4-Dinitro-5-fluoroaniline has been extensively studied for its potential applications in medicinal chemistry. The fluorine atom, in particular, is known for its ability to modulate metabolic stability, bioavailability, and binding affinity in drug molecules. Researchers have leveraged this compound to develop novel therapeutic agents targeting various biological pathways. For instance, derivatives of 2,4-Dinitro-5-fluoroaniline have been explored as intermediates in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.
One of the most compelling aspects of 2,4-Dinitro-5-fluoroaniline is its role in constructing heterocyclic scaffolds. By incorporating this compound into larger molecular frameworks, scientists can generate complex structures with tailored pharmacological properties. The nitro and fluoro groups serve as handles for further chemical modifications, allowing for the introduction of additional functional moieties such as amides, ethers, or heterocyclic rings. These modifications can fine-tune the physicochemical properties of the resulting compounds, optimizing their efficacy and selectivity.
The synthesis of 2,4-Dinitro-5-fluoroaniline typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include nitration followed by selective fluorination or direct fluorination of a dinitroaniline derivative. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, enabling the production of high-purity 2,4-Dinitro-5-fluoroaniline suitable for sensitive applications.
Recent studies have highlighted the utility of 2,4-Dinitro-5-fluoroaniline in materials science as well. Its electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. The combination of electron-withdrawing groups enhances charge transport capabilities, making it promising for applications in light-emitting diodes (LEDs) and photovoltaic cells. Additionally, the compound's stability under various conditions makes it suitable for industrial processes where thermal and chemical resistance are required.
The pharmaceutical industry has been particularly interested in exploring the biological activity of 2,4-Dinitro-5-fluoroaniline derivatives. Preclinical studies have demonstrated that certain analogs exhibit inhibitory effects on enzymes involved in pathogenic processes. For example, modifications at the amino position can lead to compounds with antimicrobial or anti-inflammatory properties. The fluorine atom's influence on metabolic pathways has also been exploited to enhance drug bioavailability and reduce degradation rates.
In conclusion,2,4-Dinitro-5-fluoroaniline (CAS No. 367-81-7) is a multifaceted compound with broad applications across synthetic chemistry, pharmaceuticals, and materials science. Its unique structural features enable diverse functionalization strategies, making it an indispensable tool for researchers seeking to develop innovative chemical entities. As ongoing research continues to uncover new possibilities for this compound,2,4-Dinitro-5-fluoroaniline is poised to remain at the forefront of scientific exploration.
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